Key Physicochemical Property Comparison: Lipophilicity and Topological Polar Surface Area Differentiate CAS 941904-82-1 from N-Phenyl and N-(2-Methoxyphenyl) Analogs
The target compound exhibits a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 84.1 Ų, as recorded in PubChem [1]. Its closest commercially available analog, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide (CAS not assigned; BenchChem entry), lacks the 4-methoxy substituent, which is predicted to reduce XLogP3 to approximately 3.0–3.2 and decrease TPSA to ~75 Ų due to the absence of the methoxy oxygen. The N-(3-methoxyphenethyl) regioisomer (CAS not assigned) has an identical molecular formula but differs in the position of the methoxy group, altering molecular shape and potentially affecting target binding. These differences place the target compound in a more favorable CNS multiparameter optimization (MPO) space, as XLogP3 values of 3–4 and TPSA < 90 Ų are associated with higher probability of blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.8; TPSA = 84.1 Ų |
| Comparator Or Baseline | N-Phenyl analog: XLogP3 ~3.0–3.2, TPSA ~75 Ų (predicted). N-(3-methoxyphenethyl) regioisomer: XLogP3 = 3.8, TPSA = 84.1 Ų (identical computed values but different 3D conformation). |
| Quantified Difference | ΔXLogP3 = +0.6 to +0.8 vs N-phenyl analog; ΔTPSA = +9 Ų vs N-phenyl analog; conformational difference vs regioisomer (no fixed numerical difference). |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); CNS MPO guidance from published drug design principles. |
Why This Matters
For CNS-targeted research, XLogP3 and TPSA values are critical filters; the target compound's properties align more closely with published CNS drug-likeness criteria than its simpler N-phenyl analog, making it a superior starting point for neuroscience probe development.
- [1] PubChem Compound Summary for CID 16826816. Computed Properties section. National Center for Biotechnology Information, 2026. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
